CYP2C9 Type‑II Binding: Pyridin‑2‑yl vs. Pyridin‑4‑yl Regioisomer Comparison
The pyridin‑2‑yl (ortho) regioisomer present in the target compound is structurally incapable of direct nitrogen‑to‑heme‑iron coordination in CYP2C9, in contrast to the pyridin‑4‑yl (para) analogue which forms a canonical type‑II complex. In the systematic SAR study by Peng et al., only the para‑pyridine isomer produced a characteristic type‑II difference spectrum with a Kᵢ of ≤ 10 µM, while the meta and ortho isomers failed to coordinate the heme iron [1]. This regioisomeric selectivity is directly relevant for procurement decisions: researchers seeking a quinoline‑4‑carboxamide that minimizes CYP2C9 type‑II binding liability should select the pyridin‑2‑yl compound over the pyridin‑4‑yl analogue.
| Evidence Dimension | Type‑II heme‑iron coordination (CYP2C9) |
|---|---|
| Target Compound Data | No direct heme‑iron coordination (ortho‑pyridine geometry precludes Fe–N bond formation) |
| Comparator Or Baseline | 2‑(Pyridin‑4‑yl)quinoline‑4‑carboxamide analogue: Type‑II binding confirmed; Kᵢ ≤ 10 µM |
| Quantified Difference | Qualitative categorical difference: type‑II binder (para) vs. non‑type‑II binder (ortho) |
| Conditions | Recombinant human CYP2C9; UV‑visible difference spectroscopy; J. Med. Chem. 2008, 51, 8000–8011 |
Why This Matters
For drug metabolism and DDI screening programs, the absence of type‑II CYP2C9 binding distinguishes this compound from the para‑pyridinyl series and may translate to a different metabolic liability profile.
- [1] Peng, C.-C.; Cape, J. L.; Rushmore, T.; Crouch, G. J.; Jones, J. P. Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-Carboxamide Analogues. J. Med. Chem. 2008, 51 (24), 8000–8011. DOI: 10.1021/jm8011257. View Source
